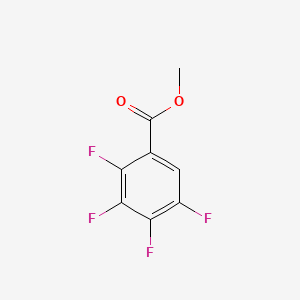

Methyl 2,3,4,5-tetrafluorobenzoate

概要

説明

“Methyl 2,3,4,5-tetrafluorobenzoate” is a chemical compound with the molecular formula C8H4F4O2 . It is used in the synthesis of diterpenoid analogs as antitumor compounds .

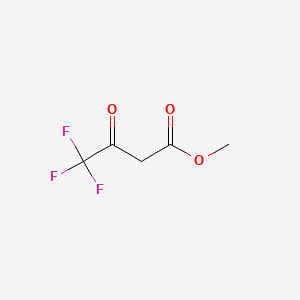

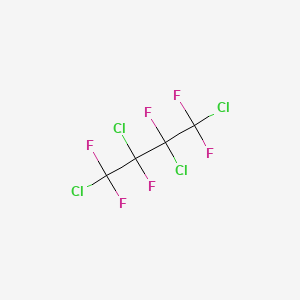

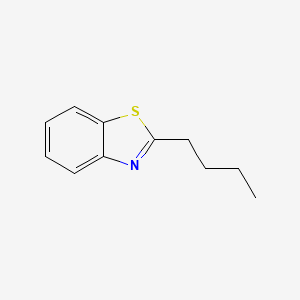

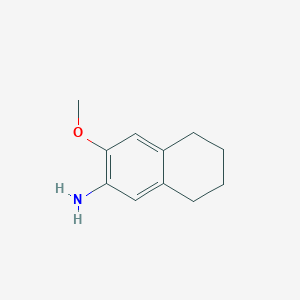

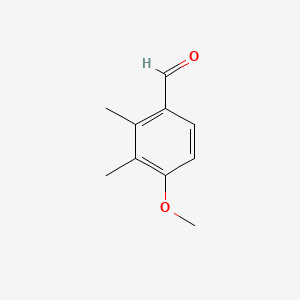

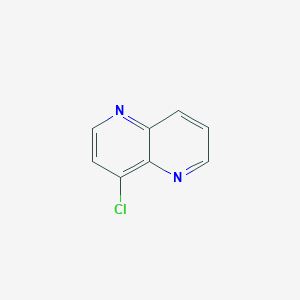

Molecular Structure Analysis

The molecular structure of “Methyl 2,3,4,5-tetrafluorobenzoate” consists of a benzoate core with four fluorine atoms and a methyl ester group . The InChI code for this compound is 1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2,3,4,5-tetrafluorobenzoate” has a molecular weight of 208.11 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 223 . It is a solid or semi-solid or liquid at room temperature .科学的研究の応用

Synthesis of Halogenated Benzoic Acids

Methyl 2,3,4,5-tetrafluorobenzoate serves as a precursor in the synthesis of various halogenated benzoic acids. For instance, it is used in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid through a multi-step process, indicating its role in creating structurally diverse compounds (Yu et al., 2015).

Pharmaceutical Intermediate Production

This compound is vital in pharmaceutical research, particularly as an intermediate in the production of other compounds. For example, it is used in the transformation of tetrafluorophthalic acid to tetrafluorobenzoic acid, a crucial step in pharmaceutical synthesis (Fu et al., 2016).

Organic Synthesis and Chemical Modifications

Methyl 2,3,4,5-tetrafluorobenzoate is utilized in various organic synthesis processes. It's involved in the oxidation and halogenation of related compounds, highlighting its role in creating diverse chemical structures (Shirley, 1994).

Analytical Chemistry Studies

In analytical chemistry, this compound aids in studying molecular structures, as seen in the intermolecular hydrogen bonding and vibrational assignments of related compounds using density functional theory (Subhapriya et al., 2017).

Coordination Chemistry

It's also significant in coordination chemistry. For instance, its derivatives are used in the synthesis and structural analysis of various metal complexes, demonstrating its role in developing novel materials (Sharutin et al., 2020).

Photolysis Studies

This compound is studied in the context of laser flash photolysis, providing insights into the behavior of fluorinated aryl azides, which is essential for understanding photoaffinity labeling (Schnapp & Platz, 1993).

Safety And Hazards

“Methyl 2,3,4,5-tetrafluorobenzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

methyl 2,3,4,5-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEQYZYOSFAUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344996 | |

| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,5-tetrafluorobenzoate | |

CAS RN |

5292-42-2 | |

| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。